1H-Indole, 1-(methoxymethyl)-2-methyl-
Overview
Description
“1H-Indole, 1-(methoxymethyl)-” is a chemical compound with the molecular formula C10H11NO . It is used in various chemical reactions and has a molecular weight of 161.200 Da .
Synthesis Analysis
While specific synthesis methods for “1H-Indole, 1-(methoxymethyl)-2-methyl-” were not found, indole synthesis methods often involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of “1H-Indole, 1-(methoxymethyl)-” consists of a methoxymethyl group attached to an indole ring . The exact structure of “1H-Indole, 1-(methoxymethyl)-2-methyl-” would include an additional methyl group, but its location could not be determined from the available data.Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indole, 1-(methoxymethyl)-” include a density of 1.1±0.1 g/cm3 and a boiling point of 266.2±23.0 °C at 760 mmHg .Scientific Research Applications
Synthetic Chemistry Applications
Indole compounds, including 1H-Indole derivatives, are pivotal in synthetic organic chemistry, serving as precursors for various complex molecules. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, presenting a framework for the classification of all indole syntheses, which is crucial for understanding the diverse synthetic pathways and methodologies available for constructing the indole nucleus (Taber & Tirunahari, 2011). This foundational knowledge is essential for researchers looking to manipulate indole structures for various scientific applications.
Biological and Pharmacological Activities
Indoles and their derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. Ali et al. (2013) discuss the preparation methods, importance, and medicinal applications of indoles and indazoles, highlighting their antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, and antiviral properties (Ali et al., 2013). These properties underline the potential of indole compounds in the development of new therapeutic agents.
Advanced Synthesis Techniques
Recent advancements in synthesis techniques, such as the C2-functionalization of indole via umpolung, have opened new avenues for the creation of indole derivatives with significant synthetic and pharmaceutical applications. Deka, Deb, and Baruah (2020) focus on the C2 umpolung of indoles, a less explored area that offers numerous advantages in the synthesis of C2-functionalized indoles, which are crucial in pharmaceutical chemistry (Deka et al., 2020).
Heterocyclic Compound Synthesis
Isatins, including 1H-indole-2,3-diones and their derivatives, are a unique class of heterocyclic molecules with significant biological activities. Sadeghian and Bayat (2022) review the key reactions and recent literature on isatins, emphasizing their use as building blocks for forming a wide range of N-heterocycles, showcasing the synthetic versatility and biological activities of these compounds (Sadeghian & Bayat, 2022).
Antimicrobial Perspective
Indole derivatives have been studied extensively for their antimicrobial properties. Kumar et al. (2023) aim to highlight the indole nucleus-containing drugs developed over the last 25 years, focusing on their antibacterial and antifungal properties, which are critical for the development of new antimicrobial agents (Kumar et al., 2023).
Future Directions
properties
IUPAC Name |
1-(methoxymethyl)-2-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-7-10-5-3-4-6-11(10)12(9)8-13-2/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPJNBINOXYLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 1-(methoxymethyl)-2-methyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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